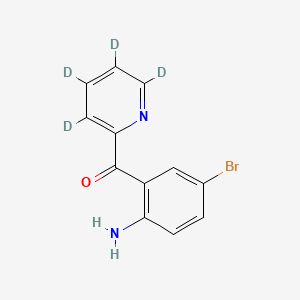
2-(2-Amino-5-bromobenzoyl)pyridine-d4
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-(2-Amino-5-bromobenzoyl)pyridine-d4 is an organic compound with the molecular formula C12H9BrN2O. It is a derivative of pyridine and benzoyl, containing both an amino group and a bromine atom. This compound is often used in various scientific research applications due to its unique chemical properties.
Mechanism of Action
Target of Action
It is known to be used in proteomics research , suggesting that it may interact with proteins or enzymes in the body.
Mode of Action
It’s a deuterated compound, which means it contains the heavy isotope of hydrogen, deuterium . Deuterated compounds are often used in drug design to modify the drug’s metabolic stability and pharmacokinetics.
Biochemical Pathways
As a biochemical used in proteomics research , it may be involved in various biochemical reactions and pathways.
Result of Action
As a compound used in proteomics research , it may have diverse effects depending on the specific proteins or enzymes it interacts with.
Preparation Methods
The synthesis of 2-(2-Amino-5-bromobenzoyl)pyridine-d4 typically involves the reaction of 2-amino-5-bromobenzoic acid with pyridine under basic conditions to form an intermediate. This intermediate is then treated under acidic conditions to yield the final product . Industrial production methods may involve similar synthetic routes but optimized for large-scale production, ensuring high yield and purity.
Chemical Reactions Analysis
2-(2-Amino-5-bromobenzoyl)pyridine-d4 undergoes various chemical reactions, including:
Substitution Reactions: The bromine atom in the compound can participate in substitution reactions, such as Suzuki and Sonogashira coupling reactions, where it reacts with organoboron compounds or alkynes in the presence of a palladium catalyst.
Oxidation and Reduction: The amino group can be oxidized or reduced under specific conditions, leading to the formation of different derivatives.
Condensation Reactions: The compound can also undergo condensation reactions with other aromatic compounds to form more complex structures.
Common reagents used in these reactions include palladium catalysts, organoboron compounds, and alkynes. The major products formed depend on the specific reaction conditions and reagents used.
Scientific Research Applications
2-(2-Amino-5-bromobenzoyl)pyridine-d4 has a wide range of applications in scientific research:
Biology: The compound is used in the preparation of various biochemical assays and as a reagent in the study of enzyme mechanisms.
Medicine: It is involved in the synthesis of pharmaceutical intermediates and potential drug candidates.
Industry: The compound is used in the production of specialty chemicals and materials with specific properties.
Comparison with Similar Compounds
2-(2-Amino-5-bromobenzoyl)pyridine-d4 is unique due to its combination of an amino group and a bromine atom on the benzoyl-pyridine structure. Similar compounds include:
2-Amino-5-bromopyridine: Lacks the benzoyl group but shares the amino and bromine functionalities.
2-Amino-5-bromobenzoic acid: Contains the amino and bromine groups but lacks the pyridine ring.
These similar compounds have different chemical properties and applications, highlighting the uniqueness of this compound in scientific research.
Properties
IUPAC Name |
(2-amino-5-bromophenyl)-(3,4,5,6-tetradeuteriopyridin-2-yl)methanone |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H9BrN2O/c13-8-4-5-10(14)9(7-8)12(16)11-3-1-2-6-15-11/h1-7H,14H2/i1D,2D,3D,6D |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KHVZPFKJBLTYCC-VTBMLFEUSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=NC(=C1)C(=O)C2=C(C=CC(=C2)Br)N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
[2H]C1=C(C(=NC(=C1[2H])C(=O)C2=C(C=CC(=C2)Br)N)[2H])[2H] |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H9BrN2O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
281.14 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
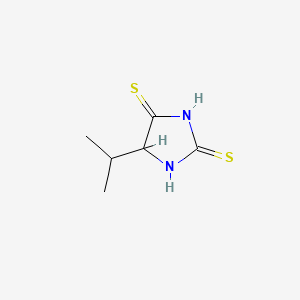
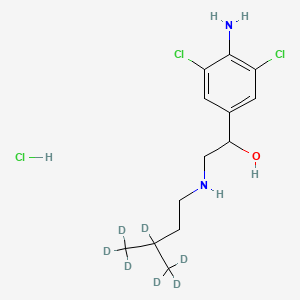


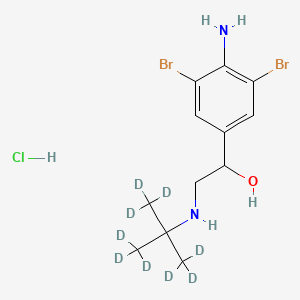
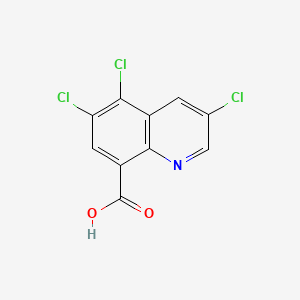
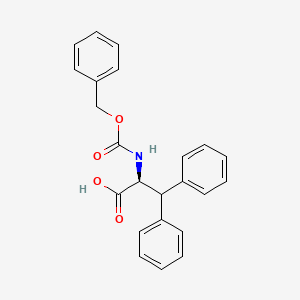

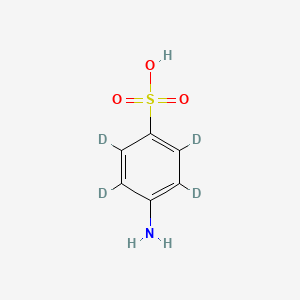
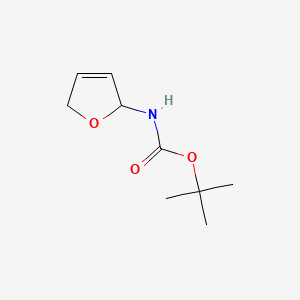
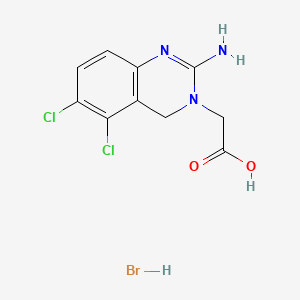
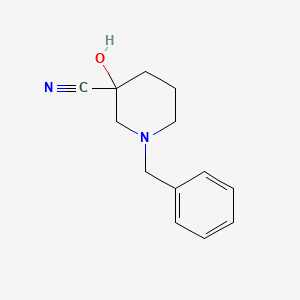

![beta-D-Galp-(1->3)-[beta-D-GlcpNAc-(1->6)]-alpha-D-GalpNAc](/img/structure/B587913.png)
